3-(Tert-butyl)-1-methyl-1h-pyrazole-4-thiol
Description
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position and a methyl group at the 1-position, with a thiol (-SH) functional group at the 4-position. The thiol group enhances its reactivity, enabling participation in nucleophilic substitutions, metal coordination, and redox reactions.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-thiol |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-6(11)5-10(4)9-7/h5,11H,1-4H3 |
InChI Key |
IKSPYORMIXRYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1S)C |
Origin of Product |
United States |
Preparation Methods
Metal-free, Solvent-free Thiolation Using Dimethyl Sulfoxide (DMSO) as Oxidant
A novel and efficient approach involves the direct C-H bond thiolation of pyrazolone derivatives under metal-free, solvent-free conditions using dimethyl sulfoxide (DMSO) as an oxidant. The process is summarized as follows:
- Starting materials: Pyrazolone derivatives (e.g., 3-methyl-1-phenyl-5-pyrazolone) and thiol compounds.
- Oxidant: Dimethyl sulfoxide (DMSO), 3 equivalents.
- Conditions: Reaction temperature between 60–110°C, reaction time 20–36 hours.
- Procedure: The pyrazolone and thiol are mixed with DMSO in a sealed tube equipped with magnetic stirring. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, extracted with water and ethyl acetate, and purified by silica gel column chromatography.
- Advantages: High yield (up to 73%), good functional group tolerance, environmentally friendly (no metals, no solvents), and easy purification.
- Representative example: Reaction of 3-methyl-1-phenyl-5-pyrazolone with thiophenol yields 3-methyl-1-phenyl-4-phenylthio-1H-pyrazol-5-ol with 73% yield.
Though this example uses phenyl substituents, the method is adaptable to tert-butyl-substituted pyrazoles by selecting appropriate pyrazolone precursors and thiol reagents, enabling the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol analogs.
Multi-step Synthesis via Pyrazole-4-carboxylate Intermediates
Another well-documented synthetic route involves the preparation of pyrazole-4-carboxylate derivatives, which can be converted into the corresponding thiol compounds through reduction and substitution steps:
- Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester from 4,4-dimethyl-3-oxopentanoic acid methyl ester and hydrazine hydrate in ethanol solvent at room temperature over 12–15 hours. This step proceeds with approximately 70% yield.
- Step 2: Reduction of the carboxylate ester to the corresponding alcohol using lithium aluminum hydride (LiAlH4) with a molar ratio of 1:2–1:2.5.
- Step 3: Oxidation of the alcohol to aldehyde using manganese dioxide (MnO2) at molar ratios of 1:6–1:12.
- Step 4: Conversion of the aldehyde intermediate to the thiol via nucleophilic substitution or other sulfur incorporation strategies.
This multi-step approach allows for the installation of the tert-butyl group at the 3-position early in the synthesis and the subsequent functionalization at the 4-position. The method is scalable and uses relatively mild reaction conditions compared to older protocols involving phosphorus oxychloride, which is toxic and low-yielding.
Hydrazine-mediated Cyclization Using Halogenated Solvents
Some improved processes for pyrazole derivatives involve reacting acetoacetic ester derivatives with hydrazine in the presence of halogenated organic solvents such as 1,1,1,3,3-pentafluorobutane. These solvents facilitate high regioselectivity and yield in the formation of pyrazole-4-carboxylic acid esters, which are valuable intermediates for further thiolation:
- Reagents: 4,4,4-trihalogen-substituted acetoacetic esters and hydrazine.
- Solvent: Halogenated solvents (e.g., pentafluorobutane).
- Outcome: High regioselectivity and purity of pyrazole-4-carboxylate esters.
- Follow-up: Subsequent methylation at the 1-position and thiolation at the 4-position can be performed.
This method is environmentally favorable and efficient but requires careful solvent handling due to halogenated compounds.
Comparative Data Table of Preparation Methods
Analytical and Purification Techniques
- Reaction monitoring: Thin-layer chromatography (TLC) is standard for monitoring reaction progress.
- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is commonly used.
- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm the structure and purity of the product.
Summary and Expert Perspective
The preparation of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol is best achieved through metal-free oxidative thiolation using DMSO or via multi-step synthesis involving pyrazole-4-carboxylate intermediates. The DMSO method offers environmental and operational advantages, while the multi-step approach provides flexibility in functional group manipulation and is amenable to scale-up. The choice of method depends on available starting materials, desired scale, and purity requirements.
Future research may focus on optimizing reaction times and expanding substrate scope to include diverse thiol reagents, enhancing yields and functional group tolerance further.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound that has a pyrazole ring with a tert-butyl group and a thiol functional group. Its molecular formula is C8H14N2S. The thiol group (-SH) gives it chemical reactivity and potential biological activity, making it useful in medicinal chemistry and materials science.
Applications
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol has several potential applications:
- Pharmaceuticals It may be an intermediate in the synthesis of bioactive compounds or pharmaceuticals because of its unique structure.
- Material Science It is used in the development of new materials, potentially improving their properties or creating innovative functionalities.
- Ligand in coordination chemistry It can be used to form complexes with metal ions due to the presence of the thiol group.
Research
Research shows that compounds with pyrazole and thiol functionalities have various biological activities. 3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol has shown potential as:
- Antioxidant
- Antimicrobial
- Anticancer agent
Interaction studies with 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol study its reactivity with biological macromolecules like proteins and nucleic acids. These studies help us understand how the compound may have biological effects or how it might be used in drug design. Research into its binding affinity to certain enzymes or receptors can give insights into its potential therapeutic uses. Studies of its antioxidant capacity help us understand its role in reducing oxidative damage in biological systems.
Properties
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The thiol group in 3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol distinguishes it from analogs such as Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1017782-45-4), which contains a carboxylate ester group. The thiol’s higher nucleophilicity and acidity (pKa ~10) compared to the ester group (pKa ~25) make it more reactive in metal-binding or oxidation reactions. For example, thiols readily form disulfide bonds under oxidative conditions, a property absent in carboxylate esters .
Hazard Profiles
- Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (): Classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335). Acute oral toxicity is Category 4 (H302) .
- (R)-Tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (): Shares similar hazards, including skin/eye irritation and respiratory toxicity, but lacks the thiol-specific risks (e.g., oxidative instability or metal-catalyzed decomposition) .
Table 1: Hazard Comparison of Selected Compounds
Biological Activity
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol is C₈H₁₂N₂S. The compound features a five-membered pyrazole ring with a tert-butyl group and a thiol (-SH) functional group, contributing to its unique reactivity and potential biological activities. The thiol group is particularly important as it can scavenge free radicals, providing protective effects against oxidative stress .
Biological Activities
Research has highlighted several biological activities associated with 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol:
- Antioxidant Activity : The thiol group enables the compound to act as an antioxidant, which is crucial for mitigating oxidative damage in biological systems .
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial effects against various strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest significant potency compared to standard antibiotics .
- Anticancer Potential : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrazole have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression .
- Anti-inflammatory Effects : Thiol compounds are known for their anti-inflammatory properties. Research indicates that 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
The mechanisms through which 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol exerts its biological effects include:
- Radical Scavenging : The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes or receptors in the body, which could explain its antibacterial and anticancer activities .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals interesting insights into the unique properties of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Less sterically hindered than tert-butyl |
| 4-Thiophenyl-1H-pyrazole | Thiophenyl group at position 4 | Enhanced aromatic character |
| 5-Amino-1H-pyrazole | Amino group at position 5 | Exhibits different reactivity patterns |
| 3-(Phenyl)-1-methyl-1H-pyrazole | Phenyl substituent at position 3 | Potentially different pharmacological effects |
The presence of the tert-butyl group in 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol provides steric bulk, enhancing its stability and reactivity compared to simpler derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol:
- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against S. aureus and E. coli, with inhibition zones comparable to standard antibiotics .
- Cytotoxicity Assay : In vitro cytotoxicity assays indicated that the compound effectively reduced cell viability in cancer cell lines, suggesting potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, indicating its anti-inflammatory potential .
Q & A
Q. What synthetic strategies are effective for optimizing the yield of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol?
Methodological Answer: The synthesis of pyrazole-thiol derivatives often involves cyclization reactions and functional group modifications. Microwave-assisted synthesis (MAS) is a viable approach for improving reaction efficiency. For example, Hulina & Kaplaushenko (2018) demonstrated that microwave irradiation reduces reaction times and improves yields in analogous triazole-thiol systems by enhancing reaction kinetics . Key parameters include:
- Temperature control : Optimal ranges between 80–120°C to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : K₂CO₃ or Et₃N facilitates deprotonation and thiol group formation.
Q. How can purity and structural integrity be validated during purification?
Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or methanol. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) is used to monitor reaction progress . Post-purification characterization should include:
- 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl at C3, methyl at N1).
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 199.2).
- Elemental analysis : Validate C, H, N, S content within ±0.3% theoretical values .
Advanced Research Questions
Q. How can contradictory reactivity data in alkylation or acylation studies be resolved?
Methodological Answer: Discrepancies in reactivity often arise from steric hindrance from the tert-butyl group or competing thiol-thione tautomerism. To address this:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.
- Computational modeling : Density functional theory (DFT) calculations predict preferential reaction sites (e.g., sulfur vs. nitrogen nucleophilicity) .
- Control experiments : Compare reactivity with analogs lacking the tert-butyl group to isolate steric effects .
Q. What methodologies elucidate the compound’s role in medicinal chemistry applications?
Methodological Answer: The thiol group enables metal coordination and covalent binding to biological targets. Key approaches include:
- In vitro bioactivity assays : Screen for antimicrobial or enzyme inhibitory activity using MIC (minimum inhibitory concentration) or IC₅₀ protocols.
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) to assess pharmacophore requirements .
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinases or oxidoreductases) .
Q. How can computational methods predict physicochemical properties relevant to drug design?
Methodological Answer:
- LogP calculations : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
- pKa prediction : The thiol group has a predicted pKa ~8–10, influencing solubility and ionization under physiological conditions .
- Molecular docking : Simulate interactions with target receptors (e.g., glutathione S-transferase) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
